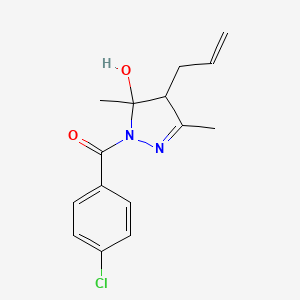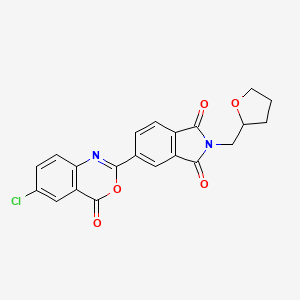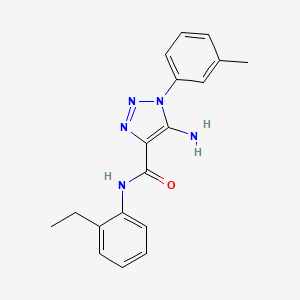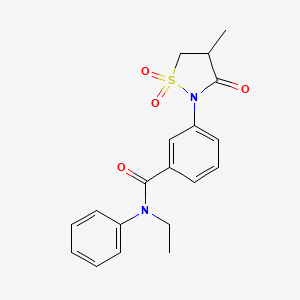
1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. BPTP has a complex molecular structure that makes it a versatile chemical for use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act as a metal chelator. 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a pyrazole ring that can coordinate with metal ions, such as copper and zinc, forming stable metal complexes. These metal complexes may play a role in the biological activity of 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Biochemical and Physiological Effects
1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, possibly through its metal chelating properties. 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, possibly through its ability to chelate metal ions and prevent their accumulation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also a versatile chemical that can be used in a wide range of research applications. However, one limitation of using 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential toxicity. 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol-based metal complexes for use as therapeutic agents. Another area of interest is the use of 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
Conclusion
In conclusion, 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a unique chemical compound that has gained significant attention in the field of scientific research. Its versatile chemical properties and potential applications make it a valuable tool for use in various research applications. Further studies are needed to fully understand the mechanism of action of 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with benzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acid-catalyzed dehydration step to produce the final product, 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as pyrazole-based ligands for metal complexes. 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been used as a fluorescent probe for the detection of metal ions in solution. In addition, 1-benzoyl-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)14-11-16(24,13-9-5-2-6-10-13)22(21-14)15(23)12-7-3-1-4-8-12/h1-10,24H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHPWJJDXOFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Hydroxy-5-phenyl-3-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-phenyl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)


![N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4961703.png)
![3-[(2-aminophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4961708.png)
![2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4961713.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4961720.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4961721.png)

